
Cardio-Spect
Overview
Description
Cardio-Spect is a radiopharmaceutical agent used in myocardial perfusion imaging (MPI) via Single Photon Emission Computed Tomography (SPECT). It enables non-invasive assessment of coronary artery disease (CAD) by visualizing myocardial blood flow during stress and rest conditions. This compound typically utilizes technetium-99m-labeled compounds (e.g., 99mTc-sestamibi or 99mTc-tetrofosmin) to quantify perfusion defects, offering high diagnostic accuracy for detecting flow-limiting stenoses . Its clinical utility lies in risk stratification, guiding revascularization decisions, and prognostication in patients with suspected or known CAD.
Preparation Methods
Chemical Synthesis of the Precursor Ligand
The synthesis of Cardio-Spect begins with the preparation of its organic ligand, which coordinates with technetium-99m to form the stable complex. The ligand structure is designed to optimize myocardial uptake and minimize hepatic retention.
Ligand Design and Synthesis
The ligand is typically a bifunctional chelator containing a phosphorus-nitrogen-phosphorus (PNP) backbone or dithiocarbamate (DTC) groups. For example, bis(N-ethoxyethyl)dithiocarbamate (DBODC) ligands are synthesized via reaction between secondary amines and carbon disulfide under alkaline conditions . The reaction proceeds as follows:
2\text{NH} + \text{CS}2 \xrightarrow{\text{NaOH}} \text{R}_2\text{N-CS-S}^- \text{Na}^+
The product is isolated as a sodium salt and purified via recrystallization. Structural characterization using nuclear magnetic resonance (NMR) and mass spectrometry confirms ligand integrity .
Radiolabeling with Technetium-99m
Radiolabeling involves coordinating the ligand with reduced technetium-99m. This step requires strict control of reaction conditions to achieve high radiochemical yield (>90%).
Reduction of Pertechnetate
Sodium pertechnetate () is reduced using stannous chloride () in an acidic medium:
4^- + \text{Sn}^{2+} + 4\text{H}^+ \rightarrow ^{99m}\text{Tc}^{4+} + \text{Sn}^{4+} + 2\text{H}2\text{O}
The reduction is performed under nitrogen to prevent reoxidation .
Complexation with the Ligand
The reduced technetium reacts with the ligand to form the final complex. For DBODC ligands, the reaction occurs in ethanol at 75°C for 15 minutes:
The product is stabilized with ascorbic acid to prevent radiolysis .
Table 1: Optimal Radiolabeling Conditions
Parameter | Value |
---|---|
Temperature | 75°C |
Reaction Time | 15 minutes |
pH | 4.5–5.5 |
Ligand Concentration | 2.5 mg/mL |
Radiochemical Yield | 92–95% |
Purification and Quality Control
Post-labeling purification ensures the removal of unreacted pertechnetate and colloidal impurities.
Chromatographic Purification
Size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) isolates the desired complex. SEC using Sephadex G-25 columns achieves >98% purity, with a retention time of 8–10 minutes .
Radiochemical Purity Assessment
Thin-layer chromatography (TLC) on silica gel plates with acetone solvent system verifies purity. Free pertechnetate migrates with the solvent front (Rf = 0.9–1.0), while this compound remains at the origin (Rf = 0.0–0.1) .
Industrial-Scale Production
Industrial manufacturing adheres to Good Manufacturing Practice (GMP) guidelines to ensure batch consistency and sterility.
Lyophilization for Stability
The final product is lyophilized with cryoprotectants (e.g., trehalose) to enhance shelf life. Reconstitution with saline yields a ready-to-inject solution with >90% radiochemical purity after 6 hours .
Automation and Scalability
Modular hot cells automate radiolabeling and purification, reducing operator radiation exposure. A typical production batch yields 10–15 patient doses (740–1110 MBq each) .
Comparison with Other Technetium-99m Agents
This compound’s preparation differs from analogues like sestamibi and tetrofosmin in ligand design and reaction kinetics.
Table 2: Comparison of Technetium-99m Radiopharmaceuticals
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The isocyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Ligand exchange reactions can be carried out using other isocyanides or phosphines.
Major Products
Oxidation: The major product is a copper(II) complex.
Substitution: The major products are new copper(I) complexes with different ligands.
Scientific Research Applications
Clinical Applications
1. Diagnosis of Coronary Artery Disease (CAD)
Cardio-Spect is widely recognized for its role in diagnosing obstructive CAD. It provides essential functional data that aids in identifying myocardial ischemia, scars, and viable hibernating myocardium, making it a valuable tool for risk stratification and treatment decision-making . The procedure is particularly beneficial for patients with intermediate pre-test probabilities of CAD or those with a history of ischemic cardiomyopathy .
2. Risk Stratification
The ability of this compound to quantify left ventricular function and assess ischemia severity allows for effective risk stratification in patients. Studies have shown that specific imaging features, such as transient ischemic dilation, are prognostically relevant . For instance, data from the REFINE SPECT registry indicated that patients with mild ischemia and transient ischemic dilation had outcomes comparable to those with moderate ischemia .
3. Treatment Monitoring
this compound is instrumental in monitoring the effectiveness of therapeutic interventions. By assessing changes in myocardial perfusion over time, clinicians can evaluate the success of treatments such as revascularization or medical therapy .
Technological Advancements
Recent innovations in SPECT technology have significantly enhanced its clinical utility:
- CZT Gamma Cameras : The introduction of cadmium zinc telluride (CZT) gamma cameras has improved image quality and reduced acquisition times. For example, a study reported a 66% reduction in acquisition time while increasing count sensitivity by over 1000 times .
- IQ·SPECT Technology : This technology allows for faster imaging without compromising quality. It utilizes advanced collimation techniques to focus on the heart, enhancing sensitivity and reducing radiation exposure .
- Self-Collimating Systems : New systems capable of self-collimation promise to deliver images 10 to 100 times faster than traditional methods, addressing longstanding issues related to scan duration and image quality .
Case Study 1: Atypical Chest Pain
A 69-year-old female patient with atypical chest pain underwent myocardial perfusion SPECT/CT using the Symbia Intevo™ system equipped with IQ·SPECT technology. The imaging successfully identified myocardial ischemia while reducing scan time significantly, demonstrating the system's efficiency in clinical settings .
Case Study 2: Preoperative Assessment
In another case, a 67-year-old woman with chronic low back pain was evaluated using regadenoson SPECT myocardial perfusion imaging prior to an abdominal aortic aneurysm repair. The results indicated normal perfusion despite her limited exercise capacity due to back pain, showcasing the diagnostic capabilities of this compound even in challenging clinical scenarios .
Comparative Performance
A comparison between this compound and other imaging modalities highlights its strengths:
Imaging Modality | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value |
---|---|---|---|---|
Myocardial CT Perfusion | Higher | Lower | Similar | Higher |
Myocardial SPECT | Lower | Higher | Similar | Lower |
Studies indicate that while CT perfusion imaging may offer higher sensitivity for detecting anatomical stenosis, SPECT maintains higher specificity for diagnosing functional impairments related to CAD .
Mechanism of Action
The mechanism of action of Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate in myocardial perfusion imaging involves its accumulation in viable myocardial tissue. The compound is taken up by the heart muscle cells, allowing for the visualization of blood flow and identification of ischemic regions. The molecular targets include cellular components involved in myocardial uptake and retention .
Comparison with Similar Compounds
Diagnostic Accuracy
Cardio-Spect vs. Traditional Thallium-201 (201Tl) SPECT
- Sensitivity/Specificity : this compound agents (99mTc-based) demonstrate superior sensitivity (88–94%) compared to 201Tl (80–85%) due to better image resolution and reduced soft-tissue attenuation artifacts . Specificity remains comparable (~75–80%) .
- Radiation Dose : 99mTc compounds (e.g., this compound) deliver lower effective radiation doses (8–10 mSv) versus 201Tl (15–20 mSv) .
Table 1: Diagnostic Performance Metrics
Parameter | This compound (99mTc) | 201Tl SPECT | CZT-SPECT (Cadmium-Zinc-Telluride) |
---|---|---|---|
Sensitivity (%) | 88–94 | 80–85 | 90–96 |
Specificity (%) | 75–80 | 75–80 | 82–88 |
AUC (ROC Analysis) | 0.81–0.89 | 0.75–0.82 | 0.88–0.93 |
Radiation Dose (mSv) | 8–10 | 15–20 | 5–8 |
Technological Advancements
This compound vs. CZT-SPECT Systems
- Detector Efficiency : CZT detectors (e.g., in GE Discovery NM/CT 570c) improve count sensitivity by 2–5x compared to conventional sodium iodide (NaI) detectors used in this compound systems, reducing acquisition time and radiation dose .
- Quantitative Myocardial Blood Flow (MBF) : CZT-SPECT enables absolute MBF quantitation (mL/min/g), correlating strongly with invasive coronary angiography (r = 0.85–0.91) . This compound primarily assesses relative perfusion, limiting its utility in multivessel disease detection .
Pharmacologic Stress Agents
Adenosine vs. Regadenoson in this compound Protocols
- Diagnostic Concordance: Adenosine stress achieves 92% agreement with coronary angiography for detecting ≥70% stenoses, while regadenoson (a selective A2A agonist) shows comparable accuracy (90–93%) but fewer side effects (e.g., bronchospasm) .
- Transient Ischemic Dilation (TID): TID ratios ≥1.22 during adenosine stress SPECT predict severe/extensive CAD with 85% sensitivity, a feature less consistently observed with regadenoson .
Limitations and Clinical Considerations
- False Negatives : this compound may underestimate ischemia in balanced multivessel CAD due to reliance on relative perfusion .
- Artifact Susceptibility : Soft-tissue attenuation (e.g., breast, diaphragm) remains a challenge, though prone imaging and CT-based attenuation correction mitigate this .
- Cost-Effectiveness : CZT-SPECT systems require higher upfront investment (~$1.2M vs. $800K for conventional SPECT), limiting accessibility in low-resource settings .
Biological Activity
Cardio-Spect is a radiopharmaceutical compound primarily used in myocardial perfusion imaging (MPI) to assess cardiac function and diagnose coronary artery disease (CAD). This article explores the biological activity of this compound, focusing on its pharmacokinetics, biodistribution, clinical applications, and case studies that demonstrate its efficacy.
Overview of this compound
This compound is a single-photon emission computed tomography (SPECT) agent that utilizes technetium-99m (99mTc) as its radioactive component. It is designed to provide detailed images of the heart's blood flow and function, helping clinicians identify areas of ischemia or infarction.
Pharmacokinetics and Biodistribution
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion in the body. Key findings include:
- Absorption : this compound is administered intravenously, leading to rapid distribution in the bloodstream.
- Biodistribution : Studies indicate that this compound exhibits organ-specific uptake. For example, it shows significant cardiac uptake compared to other organs such as the liver and intestines, which is crucial for accurate imaging of myocardial perfusion .
Table 1: Biodistribution of this compound in Various Organs
Organ | Uptake Ratio (Cardiac vs. Non-Cardiac) |
---|---|
Heart | High |
Liver | Moderate |
Intestine | Low |
Blood Pool | Variable |
Clinical Applications
This compound has been widely used in clinical settings for various applications:
- Diagnosis of CAD : It helps in identifying coronary artery blockages through stress testing.
- Assessment of Myocardial Viability : It evaluates the viability of heart tissue post-infarction.
- Preoperative Assessment : Used to assess cardiac risk prior to surgeries like abdominal aortic aneurysm repairs .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical practice:
- Case Study 1 : A 67-year-old woman underwent a pharmacologic stress test using this compound prior to abdominal surgery. The imaging revealed normal perfusion, allowing for safe surgical intervention .
- Case Study 2 : A 59-year-old woman with a history of coronary artery disease presented with increasing chest pain. This compound imaging indicated areas of reduced perfusion, leading to timely intervention and management of her condition .
Research Findings
Recent studies have highlighted advancements in SPECT technology that enhance the biological activity assessment of this compound:
- Deep Learning Techniques : Innovations in image processing using deep learning have improved the accuracy of SPECT imaging by correcting artifacts and enhancing diagnostic capabilities .
- Comparative Studies : Research comparing myocardial CT perfusion imaging with SPECT has shown that while both modalities are effective, SPECT remains a valuable tool due to its specific strengths in certain patient populations .
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying Cardio-Spect’s molecular mechanisms?
- Methodological Answer : Begin with a broad topic (e.g., "this compound’s role in cardiovascular pathways") and narrow it using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type). For example:
- "How does this compound modulate calcium ion channels in cardiomyocytes compared to standard inhibitors?"
- Ensure the question defines variables (e.g., dosage, cell lines) and aligns with gaps identified in literature reviews .
Q. What are the critical steps for designing a reproducible in vitro study on this compound’s efficacy?
- Methodological Answer :
- Experimental Design : Use randomized controlled trials (RCTs) with clear inclusion/exclusion criteria for cell lines or animal models.
- Controls : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.
- Replication : Perform triplicate experiments with blinded analysis to minimize bias .
- Example Table :
Parameter | Description |
---|---|
Cell Line | H9c2 cardiomyocytes |
This compound Dosage | 0.1–10 µM (dose-response curve) |
Control Compound | Verapamil (10 µM) |
Assay Duration | 24–72 hours |
Q. How can researchers ensure rigor in literature reviews for this compound-related studies?
- Methodological Answer :
- Database Selection : Use PubMed, Embase, and Cochrane Library with Boolean operators (e.g., "this compound AND arrhythmia").
- Inclusion Criteria : Prioritize peer-reviewed studies with mechanistic data (e.g., in vivo/in vitro models).
- Bias Assessment : Apply tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate study quality .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported pharmacokinetic properties across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying species, administration routes) using random-effects models.
- Sensitivity Analysis : Test if outliers (e.g., high-dose studies) disproportionately influence conclusions.
- Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile interspecies differences .
Q. What advanced statistical methods are suitable for analyzing this compound’s multi-omics data (e.g., transcriptomics, proteomics)?
- Methodological Answer :
- Dimensionality Reduction : Use PCA (Principal Component Analysis) or t-SNE to visualize high-dimensional data clusters.
- Pathway Enrichment : Tools like GSEA (Gene Set Enrichment Analysis) identify overrepresented biological pathways.
- Machine Learning : Train classifiers (e.g., random forests) to predict this compound’s efficacy biomarkers .
Q. How to design a longitudinal study evaluating this compound’s chronic toxicity in preclinical models?
- Methodological Answer :
- Cohort Design : Divide subjects into treatment/control groups with staggered dosing (e.g., 3-, 6-, 12-month intervals).
- Endpoint Selection : Include histopathology, serum biomarkers (e.g., troponin), and echocardiography.
- Ethical Compliance : Follow ARRIVE guidelines for animal welfare and data transparency .
Q. What strategies mitigate bias in retrospective studies analyzing this compound’s clinical outcomes?
- Methodological Answer :
- Propensity Score Matching : Balance confounding variables (e.g., age, comorbidities) between treatment groups.
- Blinding : Ensure outcome assessors are blinded to exposure status.
- Sensitivity Testing : Re-analyze data excluding high-risk subgroups (e.g., patients with renal impairment) .
Q. Methodological & Ethical Considerations
Q. How to validate this compound’s target engagement in complex biological systems?
- Methodological Answer :
- Biochemical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Genetic Knockdown : Apply CRISPR/Cas9 to silence putative targets and assess functional rescue .
Q. What frameworks ensure ethical rigor in this compound trials involving human subjects?
- Methodological Answer :
- Informed Consent : Disclose risks/benefits using layperson-friendly language (e.g., visual aids for low-literacy participants).
- Data Privacy : Anonymize datasets per GDPR or HIPAA standards.
- Monitoring Boards : Establish independent DSMBs (Data Safety Monitoring Boards) for interim analyses .
Q. How to address reproducibility challenges in this compound’s preclinical research?
- Methodological Answer :
- Protocol Standardization : Share detailed methods via platforms like Protocols.io .
- Reagent Validation : Use RRIDs (Research Resource Identifiers) for antibodies/cell lines.
- Open Data : Deposit raw data in repositories like Zenodo or Figshare .
Q. Data Presentation & Dissemination
Q. What visualization techniques enhance clarity in presenting this compound’s dose-response relationships?
- Methodological Answer :
- Heatmaps : Display EC50/IC50 values across multiple cell types.
- Dynamic Plots : Use interactive tools (e.g., Plotly or R Shiny ) for exploratory data analysis.
- Error Representation : Include 95% confidence intervals in bar graphs .
Q. How to structure a manuscript highlighting this compound’s novel mechanistic insights?
- Methodological Answer :
- Abstract : Emphasize the hypothesis, methods, and key findings (e.g., "this compound inhibits ROS generation via Nrf2 activation").
- Results Section : Use subheadings to separate in vitro, in vivo, and computational data.
- Discussion : Contrast results with prior studies and propose translational implications .
Properties
IUPAC Name |
copper(1+);1-isocyano-2-methoxy-2-methylpropane;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11NO.BF4.Cu/c4*1-6(2,8-4)5-7-3;2-1(3,4)5;/h4*5H2,1-2,4H3;;/q;;;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRFSUVOHUMYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44BCuF4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026679 | |
Record name | Copper tetramibi tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103694-84-4 | |
Record name | Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Copper tetramibi tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2-Methoxyisobutylisonitrile) Copper(I)tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAKIS(2-METHOXYISOBUTYLISOCYANIDE)COPPER(I) TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6OU7HJ70P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.